5-Methylisocytosine

概述

描述

5-Methylisocytosine is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that 5-methylisocytosine, a methylated form of the dna base cytosine, plays a crucial role in gene expression and several biological processes, including genomic imprinting, x chromosome inactivation, and genome stability .

Mode of Action

The mode of action of this compound involves the addition of a methyl group to the 5th atom in the 6-atom ring of the cytosine molecule . This methylation process is dynamic and is governed by a balance between methylation by DNA methyltransferases (DNMTs) and demethylation processes mediated by Ten-eleven translocation (TET) proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gene expression. DNA methylation at the fifth position of cytosine is a key epigenetic mechanism essential for the control of gene expression . The methylation and demethylation processes are part of a dynamic cycling process with a continuous turnover of cytosine modifications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the regulation of gene expression. The methylation of cytosine can alter the expression of methylated genes, a study of which forms part of the field of epigenetics . This can have significant implications for various biological processes and could potentially be altered in aging, diseases, and cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Research has shown that some environmental factors, including exposure to exogenous chemicals, stress, altered diet, and exercise, are all associated with variations in 5-hydroxymethylcytosine (5hmC), a derivative of this compound .

生物活性

5-Methylisocytosine (isoCMe) is a modified nucleobase that has garnered attention in the field of molecular biology due to its unique properties and biological roles. This article explores the biological activity of this compound, highlighting its synthesis, base-pairing characteristics, and implications in various biological contexts, including gene regulation and potential therapeutic applications.

Synthesis and Properties

This compound can be synthesized through specific chemical pathways that involve the modification of cytosine. The synthesis process typically includes the protection of the nucleobase followed by methylation. Recent studies have demonstrated that isoCMe exhibits distinct base-pairing properties compared to traditional nucleobases, influencing its stability and functionality in nucleic acid structures.

Table 1: Comparison of Base-Pairing Properties

| Nucleobase | Base-Pairing Characteristics | Stability |

|---|---|---|

| Cytosine (C) | Pairs with Guanine (G) | Moderate |

| 5-Methylcytosine | Pairs with Guanine (G) | High |

| This compound | Pairs with Isoguanine (isoG) | Very High |

Gene Regulation

This compound plays a significant role in gene regulation. Its incorporation into nucleic acids can influence transcriptional activity by altering the structural dynamics of DNA. Research indicates that isoCMe may enhance the stability of DNA-RNA hybrids, which is crucial for processes such as transcription and translation.

A study reported that the presence of isoCMe in oligonucleotides resulted in increased melting temperatures (Tm), indicating enhanced stability of these molecules under physiological conditions . This property suggests that isoCMe could be utilized in designing more stable therapeutic oligonucleotides.

Epigenetic Modifications

Similar to 5-methylcytosine (5-mC), this compound is implicated in epigenetic regulation. It has been observed that modifications at the cytosine base can lead to changes in gene expression patterns without altering the underlying DNA sequence. The presence of isoCMe may affect chromatin structure and accessibility, thereby influencing transcription factor binding and gene expression.

Case Studies

- Therapeutic Applications : A study explored the incorporation of this compound into therapeutic oligonucleotides aimed at treating genetic disorders. The modified oligonucleotides demonstrated enhanced cellular uptake and stability compared to their unmodified counterparts, leading to improved efficacy in gene silencing applications .

- Cancer Research : In cancer biology, alterations in DNA methylation patterns are common. The role of isoCMe as a potential biomarker for specific cancers has been investigated, with findings suggesting that its levels may correlate with tumor progression and response to treatment .

Research Findings

Recent advancements in sequencing technologies have allowed for more precise mapping and detection of modified bases like this compound within genomic DNA. Techniques such as nanopore sequencing have shown promise in distinguishing between different methylated forms, providing insights into their biological significance .

Table 2: Summary of Research Findings on this compound

科学研究应用

Epigenetic Regulation

5-Methylisocytosine plays a significant role in epigenetic regulation, which is crucial for gene expression control. The methylation of cytosine residues in DNA, particularly in CpG dinucleotides, is a well-known mechanism that influences transcriptional activity.

- Mechanism : Methylation typically represses gene expression, while demethylation can activate genes. The presence of this compound can impact chromatin structure and function, thereby influencing cellular processes such as differentiation and development .

- Research Findings : Studies have shown that alterations in DNA methylation patterns, including the presence of this compound, are associated with various diseases, including cancer. For instance, hypomethylation of specific genes can lead to oncogene activation, contributing to tumorigenesis .

Diagnostic Applications

The unique properties of this compound have made it a valuable tool in diagnostic applications.

- Immunohistochemistry : Recent studies have utilized 5-methylcytosine immunohistochemistry to predict patient outcomes in diseases like cutaneous melanoma. Lower levels of 5-methylcytosine were correlated with worse survival rates, suggesting its potential as a prognostic marker .

- Quantitative PCR : The incorporation of this compound into nucleic acid sequences has been used to enhance the specificity and sensitivity of quantitative PCR assays. This modification helps reduce background signals and improve the accuracy of nucleic acid detection .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts.

- Targeted Therapies : Research indicates that manipulating methylation patterns through the introduction or removal of this compound could serve as a strategy for targeted cancer therapies. For example, restoring normal methylation patterns might reactivate silenced tumor suppressor genes .

- Antiviral Agents : The potential use of this compound as a component in antiviral therapies is under investigation. Its ability to modify nucleic acid interactions may enhance the efficacy of antiviral drugs by improving their binding specificity to viral RNA .

Case Study 1: Cancer Prognosis

A study examining the correlation between 5-methylcytosine levels and clinical outcomes in melanoma patients found that lower expression levels were significantly associated with poorer overall survival rates (p = 0.027). This suggests that monitoring 5-methylcytosine levels could provide valuable prognostic information for clinicians .

Case Study 2: Diagnostic Assays

In diagnostic settings, the integration of this compound into PCR assays has demonstrated improved detection capabilities for specific genetic markers associated with various diseases. This advancement has implications for early diagnosis and personalized medicine strategies .

化学反应分析

Oxidation Reactions

5mC undergoes enzymatic oxidation via Ten-Eleven Translocation (TET) dioxygenases, producing intermediates critical for active DNA demethylation:

-

5mC → 5-hydroxymethylcytosine (5hmC) : TET enzymes utilize Fe²⁺ and α-ketoglutarate (α-KG) to oxidize 5mC. This reaction is essential for regulating gene expression and occurs at a rate dependent on chromatin accessibility and enzyme cofactors .

-

5hmC → 5-formylcytosine (5fC) → 5-carboxylcytosine (5caC) : Further oxidation by TET enzymes generates 5fC and 5caC, which are excised by thymine DNA glycosylase (TDG) and repaired via base excision repair (BER) .

Key Data :

| Reaction Step | Enzyme | Cofactors | Products |

|---|---|---|---|

| 5mC → 5hmC | TET1-3 | Fe²⁺, α-KG | 5hmC |

| 5hmC → 5fC | TET1-3 | Fe²⁺, α-KG | 5fC |

| 5fC → 5caC | TET1-3 | Fe²⁺, α-KG | 5caC |

Deamination Reactions

5mC is prone to spontaneous or enzymatic deamination, leading to mutagenic outcomes:

-

Spontaneous deamination : Converts 5mC to thymine (T), creating a T:G mismatch. This process is accelerated by oxidative stress and contributes to C→T transition mutations .

-

AID/APOBEC-mediated deamination : Activation-induced cytidine deaminase (AID) converts 5mC to thymine or 5-hydroxymethyluracil (5hmU), which is repaired by TDG or MBD4 glycosylases .

Mechanistic Insight :

Deamination rates are influenced by electron density at C5-C6 bonds. Methylation increases electron density, favoring electrophilic attacks (e.g., nitrosative deamination) .

Functionalization via Photoredox Catalysis

Recent advances enable selective functionalization of 5mC’s methyl group:

-

Radical-based pyridination : Xanthone-sensitized photoredox catalysis generates a methyl radical via single-electron oxidation and deprotonation. This radical couples with 4-cyanopyridine to install a 4-pyridine label at 5mC, enabling applications in RNA enrichment and detection .

Experimental Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Xanthone derivatives |

| Light Source | Visible light (450 nm) |

| Yield | >80% (model substrates) |

Chemical Stability and Reactivity

-

Bisulfite resistance : Unlike cytosine, 5mC resists bisulfite-mediated deamination, a property exploited in methylation-specific PCR and sequencing .

-

Thermodynamic stability : The C5–CH₃ bond in 5mC is thermodynamically stable (ΔG ≈ 90 kcal/mol), requiring enzymatic catalysis for modification .

Therapeutic and Diagnostic Implications

-

Methylation dynamics : Aberrant 5mC oxidation is linked to cancer and aging. Inhibitors targeting TET or DNMT enzymes (e.g., decitabine) are used clinically to modulate methylation .

-

Immunohistochemistry : Reduced 5mC levels correlate with poor prognosis in cutaneous melanoma, validated via H-score quantification .

属性

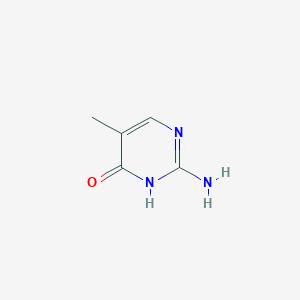

IUPAC Name |

2-amino-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUFMYSNUQLIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166732 | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15981-91-6 | |

| Record name | 2-Amino-5-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2-amino-5-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OC5QA5FKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-methylisocytosine interact with other nucleobases and what are the downstream effects?

A: this compound (MeisoC) displays unique base-pairing properties. Primarily, it forms a stable base pair with isoguanine (isoG), creating an orthogonal system to the natural A-T and G-C base pairs. [, , , , ] This MeisoC-isoG pair expands the genetic alphabet and has implications for DNA functionalization and development of novel PCR techniques. [, ] Interestingly, MeisoC can also pair with guanine in parallel-stranded DNA structures. [, , ] This interaction is noteworthy as it differs from the typical Watson-Crick base pairing observed in natural DNA.

Q2: What is the structural characterization of this compound?

A2: this compound (MeisoC) is a pyrimidine base, a fundamental building block of nucleic acids. Its molecular formula is C6H7N3O and its molecular weight is 125.13 g/mol. While spectroscopic data is not explicitly provided in the provided abstracts, it's worth noting that MeisoC's structure closely resembles cytosine, with the key difference being a methyl group at the 5' position of the pyrimidine ring. This subtle modification significantly impacts its base pairing preferences and overall behavior in nucleic acid structures.

Q3: Can you elaborate on the role of the carbonyl group in the (6-4) photoproduct repair mechanism involving this compound?

A: Research suggests that the carbonyl group of the 3' pyrimidone ring in the (6-4) photoproduct plays a critical role in the repair mechanism facilitated by (6-4) photolyase. [] Studies utilizing a substrate analog where the carbonyl group was replaced with an imine group showed that, although the enzyme could still bind to the oligonucleotide, repair of the (6-4) photoproduct was not achieved. [] This finding emphasizes the importance of the carbonyl group as a hydrogen-bond acceptor in the interaction with the enzyme and highlights its essential role in the repair process.

Q4: How does the incorporation of this compound and isoguanine affect the stability of parallel-stranded DNA?

A: Research indicates that incorporating this compound and isoguanine can significantly enhance the stability of parallel-stranded DNA duplexes. [, ] This enhanced stability is attributed to the formation of stable MeisoC-guanine and isoG-cytosine base pairs within these unique DNA structures. [, , ] This finding has implications for the development of novel DNA-based materials and technologies that exploit the unique properties of parallel-stranded DNA.

Q5: How does the presence of silver ions influence the stability of base pairs involving this compound?

A: Interestingly, silver ions (Ag(I)) have been shown to significantly stabilize certain base pairs involving this compound. [] For instance, the stability of C-T and MeisoC-T base pairs in the presence of Ag(I) becomes comparable to the stability of the C-Ag(I)-C base pair. [] Additionally, the MeisoC-C base pair experiences substantial stabilization due to a synergistic effect of Ag(I) coordination and potential hydrogen bonding. [] These findings highlight the potential of metal ions like Ag(I) to modulate the stability and properties of DNA structures containing MeisoC.

Q6: How does this compound compare to other bases in terms of its miscoding properties during DNA synthesis?

A: Studies using an AMV reverse transcriptase in vitro system revealed that isoguanine (iG) forms base pairs with both thymine (T) and this compound (MeisoC) during DNA synthesis. [] The ratio of iG-T to iG-MeisoC pairing was found to be approximately 10:1, suggesting that iG exhibits a higher propensity to mispair with thymine compared to MeisoC during reverse transcription. []

Q7: How does the replacement of the N-7 nitrogen in isoguanine with a CH unit, resulting in 7-deazaisoguanine, impact tautomerism and replication fidelity?

A: Replacing the N-7 nitrogen in isoguanine with a CH unit, creating 7-deazaisoguanine, has been shown to improve replication fidelity. [] This modification reduces tautomeric ambiguity by favoring the tautomer that forms a stable base pair with this compound. [] This finding highlights the importance of understanding and controlling tautomerism in both natural and expanded genetic systems.

Q8: Can this compound be used in the development of analytical tools for nucleic acid analysis?

A: Yes, this compound, in conjunction with isoguanine, can be employed to develop sensitive and specific tools for nucleic acid analysis. [] One example is its use in a quantitative PCR assay where a quencher linked to isoguanine enables the detection and identification of multiple targets simultaneously. [] This approach highlights the potential of expanded genetic alphabets for applications in molecular diagnostics and research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。